3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a sirtuin modulator and used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, cancer and so on .
Synthesis Analysis
The synthesis of thiazole-based compounds often involves a series of steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization . The synthesis of similar compounds has been reported, involving the transformation of certain precursors in a single step in a one-pot system in ethanol .Molecular Structure Analysis
The molecular structure of thiazole-based compounds is complex and can be influenced by various factors. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer, which can be explained by intramolecular interactions .Chemical Reactions Analysis
Thiazole-based compounds undergo a variety of chemical reactions. For example, S-alkylated thiouracils undergo only intramolecular cyclization in concentrated H2SO4 at room temperature to give certain compounds, which can be reduced to give the corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole-based compounds can vary widely. For example, the chemical shift of NH proton in one isomer can be shifted downfield by 0.30 ppm as compared to another isomer .Scientific Research Applications
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit high antioxidant properties . The presence of the thiazolo[5,4-b]pyridine moiety contributes to the compound’s ability to neutralize free radicals, which can prevent oxidative stress-related cellular damage. This property is crucial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders.
Antimicrobial Properties
These compounds also demonstrate significant antimicrobial activity . Their ability to inhibit the growth of various bacteria and fungi makes them potential candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Herbicidal Use
The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored due to their ability to interfere with the growth of unwanted plants . This application is particularly relevant in agriculture for the development of more effective and possibly environmentally friendly herbicides.
Anti-inflammatory Effects
Thiazolo[5,4-b]pyridine compounds have shown promising anti-inflammatory effects . They can be used to develop new medications that treat inflammation-related conditions, such as arthritis, without the side effects associated with current anti-inflammatory drugs.
Antifungal Activity
These molecules have been reported to possess antifungal properties . This makes them valuable in the treatment of fungal infections, which are often difficult to eradicate and can be particularly dangerous in immunocompromised patients.
Antitumor Activity
There is evidence that thiazolo[5,4-b]pyridine derivatives can exhibit antitumor activity . Their potential to inhibit cancer cell growth could lead to new therapies for various types of cancer, offering hope for treatments that are more targeted and with fewer side effects.
Phosphoinositide 3-Kinase Inhibition
Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is an enzyme involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are all critical processes in cancer development. Inhibitors of PI3K have the potential to be used in targeted cancer therapies.
Sirtuin Modulation
The compound is a sirtuin modulator . Sirtuins are a family of proteins that play a significant role in aging by regulating cellular health. Modulating sirtuin activity can lead to increased lifespan of cells and is being researched for the treatment and prevention of age-related diseases, including diabetes, cardiovascular disease, and cancer.
Future Directions
Thiazole-based compounds, including 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have shown promise in a variety of therapeutic applications, including as sirtuin modulators . Future research may focus on further elucidating the mechanisms of action of these compounds and developing them into effective therapeutic agents.
properties
IUPAC Name |
3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKSFKESJCAQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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